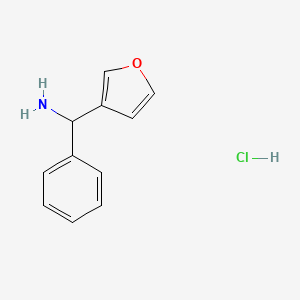

Furan-3-yl(phenyl)methanamine hydrochloride

Description

Furan-3-yl(phenyl)methanamine hydrochloride is a substituted methanamine derivative featuring a furan ring attached to a phenyl group via a methanamine backbone, with a hydrochloride counterion. Its molecular formula is C₁₁H₁₆ClNO, and it has a molecular weight of 213.71 g/mol . The compound’s IUPAC name is 1-Phenyl-1-(tetrahydro-3-furanyl)methanamine hydrochloride, and it is identified by CAS number 1432678-58-4 . Structurally, the tetrahydrofuran (oxolane) ring at the 3-position introduces stereoelectronic effects that influence its reactivity and solubility.

Key physicochemical properties include:

- Appearance: Powder .

- Storage: Recommended at 4°C .

- Hazard Profile: Classified with warnings for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

The compound is commercially available (e.g., from CymitQuimica) in quantities ranging from 100 mg to 1 g, with pricing starting at €42.00/100 mg .

Properties

IUPAC Name |

furan-3-yl(phenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.ClH/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9;/h1-8,11H,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUYMDNJOIEIBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=COC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(phenyl)methanamine hydrochloride typically involves the reaction of furan derivatives with phenylmethanamine under specific conditions. One common method includes the use of a furan-3-yl halide, which reacts with phenylmethanamine in the presence of a base to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan-3-yl ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include furan-3-yl ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Furan-containing compounds have been extensively studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The furan moiety enhances the interaction of these compounds with biological targets.

Case Study: Histone Acetyltransferase Inhibition

Research has shown that furan derivatives can act as inhibitors of histone acetyltransferases (HATs), which are crucial in regulating gene transcription. For instance, furan-3-yl(phenyl)methanamine hydrochloride was evaluated for its inhibitory activity against HAT p300, revealing promising results with varying IC values depending on structural modifications .

Synthesis of Derivatives

The synthesis of furan derivatives often involves nucleophilic substitution reactions and electrophilic aromatic substitution due to the presence of the amine and furan groups. These reactions can lead to the formation of various derivatives that may exhibit enhanced biological activities.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| This compound | Nucleophilic substitution with phenyl groups | Inhibitor of HATs |

| 2,3-bis(4-(Furan-3-yl)phenyl)-5-(piperidin-4-ylmethoxy)pyrazine hydrochloride | Multi-step synthesis involving coupling reactions | Antiviral activity |

Pharmacological Studies

Pharmacological studies have indicated that compounds containing the furan ring can influence various biological pathways. For example, studies have demonstrated that modifications to the furan structure can significantly affect the compound's activity against specific targets, such as viral replication processes .

Biological Interaction Studies

Understanding how this compound interacts with biological systems is essential for optimizing its efficacy. Interaction studies often involve:

- Binding Affinity Assessments : Evaluating how well the compound binds to target proteins.

- Mechanism of Action Elucidation : Investigating how structural features influence biological activity.

These studies are crucial for developing new therapeutic agents based on this compound.

Mechanism of Action

The mechanism of action of Furan-3-yl(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with inflammatory pathways to exert anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Comparisons

Substituent Effects on Physicochemical Properties

- Furan vs. Benzofuran : The benzofuran analog () exhibits higher molecular weight (231.65 vs. 213.71) due to its fused aromatic system, enhancing lipophilicity but reducing aqueous solubility compared to the tetrahydrofuran derivative .

- Positional Isomerism: Furan-2-yl methanamine hydrochloride (2m, ) lacks the phenyl group, resulting in a simpler structure and lower molecular weight (147.60 vs. 213.71).

- Methyl Substitution : The 5-methyl-furan-2-yl derivative (2n, ) shows increased hydrophobicity (molecular weight 161.63) compared to the unsubstituted furan-2-yl analog, which may influence binding affinity in receptor-based applications .

Spectroscopic and Analytical Data

Nuclear magnetic resonance (NMR) studies highlight structural distinctions:

- Furan-2-yl methanamine hydrochloride (2m): ¹H NMR (methanol-d₄) shows a singlet for the NH₂ group at δ 1.5 ppm and furan protons at δ 6.2–6.4 ppm .

- This compound : Expected upfield shifts for the tetrahydrofuran protons (δ 3.0–4.0 ppm) due to reduced aromaticity compared to furan-2-yl derivatives .

Biological Activity

Furan-3-yl(phenyl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and applications in scientific research.

Target of Action

this compound primarily exhibits antibacterial activity. It is known to disrupt bacterial cell functions, leading to cell death. The compound interacts with various cellular components, affecting metabolic pathways critical for bacterial survival.

Mode of Action

The mode of action involves the interaction of furan derivatives with bacterial membranes and intracellular targets. This interaction can disrupt membrane integrity and inhibit essential biochemical processes within the bacteria.

Biochemical Pathways

Research indicates that furan derivatives, including this compound, can interfere with enzyme activities and cellular signaling pathways. This interference can lead to alterations in gene expression and metabolic processes .

Cellular Effects

this compound has been shown to influence various cellular processes. It modulates signaling pathways and gene expression by interacting with proteins such as sirtuins, which are involved in deacetylation processes. This interaction can lead to significant changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound binds to specific enzymes, inhibiting their activity. For instance, its interaction with sirtuin 2 affects histone deacetylation, which is crucial for regulating gene transcription.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and it acts as a substrate for P-glycoprotein (p-gp), which plays a role in drug transport across cell membranes. This characteristic is essential for determining the compound's bioavailability and therapeutic potential.

Research Applications

This compound has several applications across various fields:

- Chemistry : It serves as a building block for synthesizing more complex organic molecules.

- Biology : The compound is under investigation for its antimicrobial and anti-inflammatory properties.

- Medicine : Ongoing research aims to explore its potential as a pharmaceutical intermediate in drug development.

- Industry : Utilized in producing specialty chemicals with specific properties .

Case Studies and Findings

Recent studies have highlighted the effectiveness of furan derivatives against various bacterial strains. For instance:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Furan-3-yl(phenyl)methanamine | Staphylococcus aureus | 32–64 μg/mL |

| Furan derivative analogs | Escherichia coli | 0.5 mg/mL |

These findings suggest that structural modifications in furan derivatives can significantly enhance their antibacterial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.